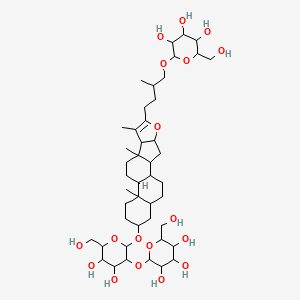

Anemarsaponin BIII

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

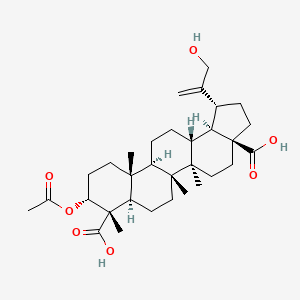

Anemarsaponin BIII, also known as Timosaponin B III, is a bioactive steroidal saponin isolated from Anemarrhena asphodeloides Bge . It possesses anti-inflammatory, anti-platelet aggregative, and anti-depressive effects .

Synthesis Analysis

This compound is isolated from the rhizomes of Anemarrhena asphodeloides . The structures of this compound and other steroidal saponins were established through UV, NMR, and MS data .Molecular Structure Analysis

The molecular formula of this compound is C45H74O18 . Its structure was determined using various analytical methods such as UV, NMR, and MS .Chemical Reactions Analysis

The concentration of this compound in rat plasma was determined at different time points, and main pharmacokinetic parameters including Cmax, Tmax, T1/2, AUC were calculated .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 903.1 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Pharmacokinetic Properties : A study focusing on the pharmacokinetics of various compounds, including Anemarsaponin BIII, found significant differences in their absorption and distribution when administered in different traditional Chinese medicine formulas. This highlights this compound's role in influencing the pharmacokinetics of traditional medicine formulations (Li et al., 2015).

Anti-inflammatory and Anti-diabetic Effects : Anemarsaponin B, closely related to this compound, has demonstrated anti-inflammatory effects in macrophage cell lines, indicating its potential for treating inflammatory conditions. Moreover, Anemarrhena asphodeloides, the source of this compound, is known for its anti-diabetic and diuretic effects (Kim et al., 2009).

Antiosteoporotic Activity : Research on Er-Xian Decoction, a traditional Chinese medicine formula containing this compound, showed its efficacy in treating osteoporosis. The formula, including this compound, increased bone mineral density in ovariectomized rats, suggesting its potential as an antiosteoporotic agent (Qin et al., 2008).

Interactions with Cytochrome P450 Enzymes : this compound has been found to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This indicates the need for caution regarding potential drug-drug interactions involving this compound (Wang et al., 2020).

Impact on Pharmacokinetic Profile : The non-steroidal components of Anemarrhena asphodeloides, where this compound is derived, can alter the pharmacokinetic profile of steroidal saponins in the extract, suggesting a complex interaction within the plant's components that affects their bioavailability and efficacy (Tang et al., 2015).

Metabolic Pathways : Studies on the metabolism of Anemarrhena saponins, including this compound, revealed various metabolic pathways and identified potential metabolites. This is crucial for understanding its pharmacological activities and guiding clinical applications (Dong et al., 2021).

Mechanism of Action

Target of Action

Anemarsaponin B has been found to target several key proteins involved in inflammation and cellular signaling. These include the p65 subunit of NF-κB, IκBα, and proteins in the MAPK pathway such as TAK, p38, JNK, and ERK . These targets play crucial roles in immune response, inflammation, and cellular signaling .

Mode of Action

Anemarsaponin B interacts with its targets to modulate their activity. It inhibits the nuclear translocation of the p65 subunit of NF-κB by blocking the phosphorylation of IκBα . It also reduces the phosphorylation of TAK, p38, JNK, and ERK proteins in the MAPK pathway . These interactions lead to changes in cellular signaling and immune response.

Biochemical Pathways

The primary biochemical pathway affected by Anemarsaponin B is the MAPK signaling pathway . By reducing the phosphorylation of key proteins in this pathway, Anemarsaponin B can modulate cellular responses to various stimuli, including inflammation .

Result of Action

Anemarsaponin B has been shown to have anti-inflammatory effects. It reduces the expression and production of pro-inflammatory cytokines, including TNF-α and IL-6 . It also alleviates apoptosis of pancreatic histiocytes in an acute pancreatitis model . These effects suggest that Anemarsaponin B could have potential therapeutic applications in conditions characterized by inflammation and cell death.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Anemarsaponin B demonstrates capabilities in reducing immune inflammation, making it a promising candidate for acute pancreatitis treatment . It interacts with key biomolecules such as lipase, amylase, TNF-α, IL-1β, IL-6, SOD, and GSH-Px . The nature of these interactions involves the reduction of inflammation and the modulation of the MAPK pathway .

Cellular Effects

Anemarsaponin B has significant effects on various types of cells and cellular processes. It influences cell function by reducing the levels of lipase, amylase, and cytokines, and increasing the levels of SOD and GSH-Px . It also impacts cell signaling pathways, specifically the MAPK pathway .

Molecular Mechanism

Anemarsaponin B exerts its effects at the molecular level through various mechanisms. It reduces the phosphorylation of TAK, p38, JNK, and ERK proteins, as well as the levels of TRAF6 protein . These binding interactions with biomolecules lead to changes in gene expression and enzyme activity, contributing to its anti-inflammatory effects .

Properties

IUPAC Name |

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLIYKWVMBBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)

![[(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591250.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)